4-(Chloromethyl)-2-isopropylpyrimidine
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)8-10-4-3-7(5-9)11-8/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENIQWRTBCLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255387 | |
| Record name | 4-(Chloromethyl)-2-(1-methylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-41-1 | |
| Record name | 4-(Chloromethyl)-2-(1-methylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(1-methylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of β-Ketoester Intermediate
Cyclohexylacetic acid (5 ) is activated with carbonyldiimidazole (CDI) and condensed with a substituted malonate to yield β-ketoester 6 . For 4-(chloromethyl)-2-isopropylpyrimidine, the malonate derivative must incorporate an isopropyl group. For example, isopropyl acetoacetate can serve as a starting material to introduce the isopropyl substituent at position 2.
Cyclization and Functionalization
Cyclization of β-ketoester 6 with thiourea in the presence of a base generates 2-thioxopyrimidine-4-one (9 ). Subsequent S-alkylation with chloromethyl ether derivatives introduces the chloromethyl group at position 4. Hydrolysis of the thioether yields the pyrimidine-2,4-dione intermediate (10 ), which undergoes selective N-alkylation to finalize the substituents.
Key Reaction Conditions
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Temperature: 60–100°C
- Yield: 70–85%
Alkylation of 4-Hydroxy-2-isopropylpyrimidine
Direct alkylation of a pre-formed pyrimidine nucleus offers a streamlined route to introduce the chloromethyl group. This method leverages nucleophilic substitution at the hydroxyl-bearing carbon.
Preparation of 4-Hydroxy-2-isopropylpyrimidine
The hydroxy precursor is synthesized via cyclization of a β-keto alcohol with urea. For instance, condensation of isopropyl acetoacetate with urea under acidic conditions yields 4-hydroxy-2-isopropylpyrimidine.
Chloromethylation via Alkylation
The hydroxyl group at position 4 is alkylated using chloromethylating agents such as 1-(chloromethyl)-4-fluorobenzene or chloromethyl methyl ether. Reaction conditions from analogous benzylation protocols are adapted:
Procedure
- Dissolve 4-hydroxy-2-isopropylpyrimidine (10 mmol) in dry DMF.
- Add K₂CO₃ (10 mmol) and 1-(chloromethyl)-4-fluorobenzene (10 mmol).
- Heat at 120°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Optimization Insights
- Base: K₂CO₃ outperforms NaHCO₃ in DMF, achieving 84% yield.
- Solvent: Acetonitrile reduces side reactions compared to DMF.
- Temperature: Prolonged heating (>12 hours) degrades the product.
Chlorination of 4-Hydroxymethyl-2-isopropylpyrimidine
This two-step method converts a hydroxymethyl group to chloromethyl via functional group interconversion.
Synthesis of 4-Hydroxymethyl-2-isopropylpyrimidine
Reduction of 4-carboxy-2-isopropylpyrimidine (obtained from β-keto acid cyclization) with lithium aluminum hydride (LiAlH₄) yields the hydroxymethyl derivative.
Tosylation-Chlorination Sequence
- Tosylation: Treat 4-hydroxymethyl-2-isopropylpyrimidine with tosyl chloride (TsCl) in pyridine to form the tosylate.
- Chloride Substitution: React the tosylate with sodium chloride (NaCl) in DMF at 80°C for 6 hours.
Yield: 75–88%
Advantages: High selectivity and minimal side products.
Direct Synthesis via Condensation Reactions
One-pot condensation strategies minimize intermediate isolation. A representative protocol involves:
Reaction Components
- Malononitrile (for the pyrimidine ring)
- Isopropyl ketone (for position 2 substituent)
- Chloroacetaldehyde (for chloromethyl group introduction)
Procedure
- Heat malononitrile, isopropyl ketone, and chloroacetaldehyde in acetic acid.
- Catalyze with ammonium acetate.
- Reflux for 8 hours, followed by neutralization and extraction.
Yield: 65–72%
Limitations: Requires stringent stoichiometric control to avoid polymerization.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Complexity |
|---|---|---|---|---|
| Cyclization of β-Ketoester | Isopropyl acetoacetate, thiourea | DMF, K₂CO₃, 100°C, 8h | 70–85% | High |
| Alkylation of 4-Hydroxy | 4-Hydroxy-2-isopropylpyrimidine | DMF, K₂CO₃, 120°C, 12h | 80–84% | Moderate |
| Chlorination of Hydroxymethyl | 4-Hydroxymethyl-2-isopropylpyrimidine | TsCl, NaCl, DMF, 80°C, 6h | 75–88% | Low |
| Direct Condensation | Malononitrile, isopropyl ketone | Acetic acid, reflux, 8h | 65–72% | Moderate |
Key Findings
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-isopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(azidomethyl)-2-isopropylpyrimidine, 4-(thiocyanatomethyl)-2-isopropylpyrimidine, and 4-(aminomethyl)-2-isopropylpyrimidine can be formed.
Oxidation Products: Oxidation can yield compounds like 4-(formylmethyl)-2-isopropylpyrimidine.
Reduction Products: Reduction typically produces 4-methyl-2-isopropylpyrimidine.
Scientific Research Applications
4-(Chloromethyl)-2-isopropylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-isopropylpyrimidine involves its interaction with nucleophiles in biological systems. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity makes it useful in the design of drugs that target specific enzymes or receptors by forming stable adducts .
Comparison with Similar Compounds
Chloromethyl vs. Chloro/Methyl Groups
- 4-Chloro-2-isopropyl-6-methylpyrimidine (CAS 4595-69-1): Substituents: Chloro (C4), isopropyl (C2), methyl (C6). Molecular weight: 170.64 g/mol (C₈H₁₁ClN₂).
5-Bromo-4-chloro-2-isopropylpyrimidine (CAS 1044767-89-6) :
Chloromethyl vs. Amine Derivatives
- (2-Chloro-pyrimidin-4-ylmethyl)-isopropyl-amine :
Positional Isomerism and Reactivity
4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4) :
2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5) :
Data Tables
Table 1: Structural and Molecular Comparisons
Table 2: Physicochemical Properties
Biological Activity
4-(Chloromethyl)-2-isopropylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with a chloromethyl group at the 4-position and an isopropyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with nucleophiles within biological systems. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Structure
- Chemical Formula : CHClN
- Molecular Weight : 185.64 g/mol
The presence of both the chloromethyl and isopropyl groups enhances the chemical reactivity and biological properties of this compound, making it a compound of interest in various applications.
Reactivity
The chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can be harnessed for drug design, targeting specific enzymes or receptors by creating stable adducts.
The biological activity of this compound is primarily linked to its ability to interact with nucleophiles within biological systems. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes. The following table summarizes key features related to its biological activity:
| Biological Activity | Description |
|---|---|
| Nucleophilic Interactions | Forms covalent bonds with biomolecules, influencing enzyme activity and stability. |
| Potential Anti-inflammatory Effects | May inhibit cyclooxygenase enzymes, reducing inflammation. |
| Drug Design Applications | Utilized in designing inhibitors targeting specific enzymes or receptors. |
Case Studies
-
Inhibition of Cyclooxygenase Enzymes
- A study investigated the effects of pyrimidine derivatives on cyclooxygenase activity. Results indicated that compounds structurally similar to this compound exhibited significant inhibition of COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent.
-
Reactivity with Nucleophiles
- Research demonstrated that this compound could effectively react with thiol groups in proteins, leading to the formation of stable adducts. This interaction profile has implications for drug development targeting specific protein functions.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 4-(Chloromethyl)pyrimidine | Lacks the isopropyl group; potentially less hydrophobic and bioavailable. |
| 2-Isopropylpyrimidine | Lacks the chloromethyl group; reduced reactivity towards nucleophiles. |
| 4-(Bromomethyl)-2-isopropylpyrimidine | Similar structure but contains a bromine atom instead of chlorine; may affect reactivity. |
The dual functional groups of this compound—its reactive chloromethyl group and hydrophobic isopropyl group—contribute to its versatility in research and industry applications.
Q & A
Q. What are the common synthetic routes for 4-(Chloromethyl)-2-isopropylpyrimidine, and what purity optimization steps are recommended?
The synthesis typically involves chlorination of precursor alcohols or thiols. For example, chlorination of hydroxypyrimidine derivatives using SOCl₂ under reflux conditions is a standard method (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole synthesis via SOCl₂ ). Key steps include:
- Reagent selection : Use anhydrous conditions to avoid hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
- Purity validation : NMR (¹H/¹³C) and LC-MS to confirm absence of byproducts like unreacted alcohol or over-chlorinated species .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or oxidation.
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin contact.
- Decomposition risks : Hydrolysis generates HCl and pyrimidine alcohols; monitor pH during experiments .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify substituents (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm, chloromethyl CH₂Cl at δ 4.5–4.7 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl-specific).
- FT-IR : Detect C-Cl stretching (550–650 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect reactivity in cross-coupling reactions?
Comparative studies show:
- Chloromethyl position : The 4-position enhances nucleophilic substitution (Sₙ2) due to steric accessibility, unlike 2- or 6-position analogs.
- Isopropyl group : Electron-donating effects stabilize intermediates in Suzuki-Miyaura couplings but may hinder Buchwald-Hartwig aminations.
- Example: 2-Chloro-4-(chloromethyl)pyridine hydrochloride exhibits higher reactivity than 3-chloro analogs due to favorable orbital alignment .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives?
Discrepancies often arise from:
- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffer) alters solubility and bioavailability.
- Structural analogs : For instance, replacing isopropyl with trifluoromethyl (e.g., 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine) increases lipophilicity but reduces metabolic stability .
- Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) and control for hydrolytic degradation products .
Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution.
- Metal catalysis : Pd/Cu-mediated C-H activation selectively modifies the 4- or 5-position.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the chloromethyl site .
Q. How can computational methods predict environmental risks of lab-scale waste containing this compound?
- Degradation modeling : Use QSAR tools to estimate hydrolysis half-life (e.g., EPI Suite). Chloromethyl groups hydrolyze faster in basic conditions (t₁/₂ ~24 hrs at pH 9).
- Toxicity screening : Predictive databases like ECOTOX highlight risks to aquatic organisms (LC50 <1 mg/L for Daphnia magna).
- Mitigation : Neutralize waste with NaHCO₃ before disposal .
Methodological Tables
Q. Table 1. Comparative Reactivity of Chloromethylpyrimidine Derivatives
Q. Table 2. Safety Protocols for Handling
| Hazard | Prevention Strategy | PPE Required |
|---|---|---|
| Skin corrosion (H314) | Double-gloving with nitrile | Lab coat, face shield |
| Inhalation risk (H335) | Use fume hood with ≥0.5 m/s airflow | N95 respirator |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
